Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Peptide Synthesis Chemical Purity Supply Chain Consistency

Problem: Unprotected or racemic 2-amino-5-methylhex-4-enoic acid causes uncontrolled oligomerization and confounded SAR from diastereomeric mixtures. Solution: Boc-(S)-2-Amino-5-methylhex-4-enoic acid (CAS 123098-61-3) ensures orthogonal Boc protection and defined (S)-stereochemistry. • ≥95% purity minimizes side reactions in automated synthesizers. • Compatible with TFA global deprotection of acid-sensitive moieties. • In stock for immediate dispatch.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 123098-61-3
Cat. No. B046348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-2-Amino-5-methylhex-4-enoic acid
CAS123098-61-3
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyYTDSOUMESZDICW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-2-Amino-5-methylhex-4-enoic acid Overview


Boc-(S)-2-Amino-5-methylhex-4-enoic acid (CAS 123098-61-3) is a synthetically protected, non-proteinogenic α-amino acid characterized by an N-terminal tert-butyloxycarbonyl (Boc) group and a 5-methylhex-4-enyl side chain with a defined (S)-stereocenter [1]. This building block is primarily utilized in solution- and solid-phase peptide synthesis, where its Boc protection enables orthogonal deprotection strategies . Its molecular formula is C₁₂H₂₁NO₄ with a molecular weight of 243.30 g/mol, and it is typically supplied as a clear solid or yellow oil with purities ranging from 95% to 98% [2].

Boc-(S)-2-Amino-5-methylhex-4-enoic acid: Substitution Risks


Substitution with unprotected (S)-2-amino-5-methylhex-4-enoic acid (CAS 19914-06-8) or the racemic DL-2-amino-5-methylhex-4-enoic acid (CAS 3558-31-4) fails in standard Fmoc-based solid-phase peptide synthesis (SPPS) due to the absence of orthogonal protection and lack of stereochemical fidelity [1]. The unprotected analog cannot be selectively incorporated; its primary amine would compete with the resin-bound amino group, leading to uncontrolled oligomerization and low coupling yields . Similarly, substituting the (S)-enantiomer with the racemate or (R)-enantiomer (CAS 81177-54-0) results in a 1:1 diastereomeric mixture in the final peptide, confounding structure-activity relationship (SAR) studies and requiring costly and time-consuming chiral HPLC separation .

Boc-(S)-2-Amino-5-methylhex-4-enoic acid vs. Comparators


Purity and Physical State Reliability

The compound is commercially available with an established purity range of 95-98%, as verified by multiple independent vendor certificates of analysis . This contrasts with the unprotected (S)-2-amino-5-methylhex-4-enoic acid, which is often supplied at a lower purity (e.g., >80%) and as a less defined material, increasing the risk of introducing unknown impurities that can poison peptide coupling catalysts or lead to unreproducible yields [1].

Peptide Synthesis Chemical Purity Supply Chain Consistency

Orthogonal Protection in Fmoc-SPPS

The Boc group on Boc-(S)-2-amino-5-methylhex-4-enoic acid is stable to the basic piperidine conditions used for Fmoc deprotection but is labile to mild acid (e.g., 95% TFA). This orthogonality is a critical differentiator from the Fmoc-protected analog, Fmoc-(S)-2-amino-5-methylhex-4-enoic acid (CAS 914486-08-1), which is deprotected under basic conditions . For peptides containing acid-labile side-chain modifications (e.g., glycosylations, phosphorylations), a Boc-protected building block enables a global deprotection step that preserves these sensitive moieties, which would be cleaved if Fmoc chemistry were used throughout the synthesis [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Stereochemical Integrity and Enantiopurity

The (S)-enantiomer of Boc-2-amino-5-methylhex-4-enoic acid is the desired form for incorporating a defined, biologically relevant conformation into peptides. Substitution with the (R)-enantiomer (CAS 81177-54-0) would result in the incorporation of a diastereomer, altering the peptide's three-dimensional structure . While direct comparative data on this specific derivative is absent from the literature, class-level evidence from peptidomimetic studies demonstrates that a single stereochemical inversion in a non-canonical amino acid side chain can alter receptor binding affinity by >100-fold [1].

Stereochemistry Peptide SAR Chiral Purity

Intrinsic Bioactivity Comparison

A critical finding is the lack of high-strength evidence demonstrating that Boc-(S)-2-Amino-5-methylhex-4-enoic acid itself possesses superior or even measurable intrinsic bioactivity compared to its closest analogs. A search for relevant biological activity data reveals that the closely related 2-amino-4-methylhex-4-enoic acid acts as a substrate for phenylalanyl-tRNA synthetase with a Km 30-40 times higher than that for phenylalanine, indicating poor binding affinity [1]. Similarly, a compound sharing the core scaffold, Boc-2-amino-5-methylhex-4-enoic acid, exhibited an IC50 > 50,000 nM against HDAC2, classifying it as inactive [2].

Biological Activity Enzyme Inhibition Comparative Pharmacology

Boc-(S)-2-Amino-5-methylhex-4-enoic acid Application Scenarios


SPPS with Acid-Labile Modifications

This compound is the building block of choice when a non-canonical, hydrophobic side chain (5-methylhex-4-enyl) must be incorporated into a peptide sequence that also contains acid-sensitive post-translational modifications or functional groups. As established in Section 3, its Boc protection allows for a final global TFA deprotection that is compatible with these sensitive moieties, a strategy not feasible with the base-labile Fmoc analog [1].

Peptidomimetics for SAR Studies

The defined (S)-stereochemistry of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, as highlighted in Section 3, is essential for introducing a precise three-dimensional element into a peptide backbone. This is critical for SAR campaigns aiming to understand how side chain orientation influences target binding. Using the racemic or (R)-enantiomer would confound results by producing diastereomeric peptides with potentially divergent or null activity [2].

High-Purity Building Blocks for Core Facilities

For core facilities and process chemistry groups where reaction reproducibility and minimizing failed syntheses are paramount, the 95-98% purity specification of this compound, as detailed in Section 3, offers a clear advantage over lower-purity unprotected analogs . This reduces the risk of side reactions and simplifies purification, leading to higher success rates and lower overall costs in automated peptide synthesizers.

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